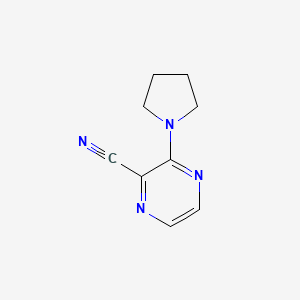

3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-8-9(12-4-3-11-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJHSBPSHMFXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Intrinsic Reactivity of 3 Pyrrolidin 1 Yl Pyrazine 2 Carbonitrile

Electrophilic and Nucleophilic Characteristics of the Pyrazine (B50134) Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This configuration makes it a π-deficient system, as the electronegative nitrogen atoms withdraw electron density from the ring. slideshare.netimperial.ac.uk Consequently, the pyrazine core is generally resistant to electrophilic aromatic substitution but is activated towards nucleophilic attack. slideshare.netthieme-connect.de

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient nature of the pyrazine ring, it is predisposed to undergo nucleophilic aromatic substitution (SNAr) reactions. scribd.com This reactivity is more pronounced than in corresponding pyridines. thieme-connect.de The presence of the two nitrogen atoms lowers the energy of the ring's orbitals, making the molecule less prone to react with electrophiles but more reactive towards nucleophiles. mdpi.com SNAr reactions on pyrazines typically proceed via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom, forming a stable intermediate (a Meisenheimer-like complex), which then expels a leaving group to restore aromaticity. Halogenated pyrazines, for instance, readily undergo substitution with nucleophiles like amines and hydroxides. scribd.com

Influence of Pyrrolidinyl and Carbonitrile Substituents on Ring Electron Density

The reactivity of the pyrazine core in 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile is significantly modulated by its two substituents, which exert opposing electronic effects.

Pyrrolidinyl Group: As a secondary amine attached to the ring, the pyrrolidinyl group acts as an electron-donating group (EDG). It donates electron density to the pyrazine ring primarily through a positive resonance effect (+R), which involves the lone pair of electrons on the nitrogen atom. This effect increases the electron density on the ring, thereby deactivating it towards nucleophilic attack compared to an unsubstituted pyrazine.

Carbonitrile (Cyano) Group: The nitrile group is a potent electron-withdrawing group (EWG). It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). nih.govfiveable.me This strong electron-withdrawing capability significantly lowers the electron density of the pyrazine ring, making it highly electrophilic and thus strongly activating it for nucleophilic aromatic substitution.

The net effect is a push-pull system where the powerful electron-withdrawing nature of the carbonitrile group dominates, rendering the pyrazine ring highly electron-deficient and susceptible to nucleophilic attack, despite the presence of the electron-donating pyrrolidinyl substituent.

Reactivity of the Nitrile Group in this compound

The carbon-nitrogen triple bond of the nitrile group is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. fiveable.melibretexts.org This inherent electrophilicity is the basis for its characteristic reactivity, primarily involving nucleophilic additions.

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, transforms the sp-hybridized nitrile carbon into an sp2-hybridized carbon in the resulting intermediate, typically an imine anion. libretexts.orgmasterorganicchemistry.com Subsequent protonation or reaction leads to various stable products.

Common nucleophilic addition reactions include:

Hydrolysis: Under acidic or basic conditions, water can act as a nucleophile, leading to the formation of a carboxylic acid (via an amide intermediate). libretexts.org

Reduction: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) provide hydride ions (H⁻) that attack the nitrile carbon, ultimately reducing the group to a primary amine. libretexts.orgyoutube.com

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (RMgX), add an alkyl or aryl group to the nitrile carbon, forming an imine intermediate that can be hydrolyzed to yield a ketone. libretexts.org

Table 2: Examples of Nucleophilic Addition to the Nitrile Group

| Reagent/Nucleophile | Reaction Type | Intermediate | Final Product |

|---|---|---|---|

| H₂O / H⁺ or OH⁻ | Hydrolysis | Amide | Carboxylic Acid |

| 1. LiAlH₄2. H₂O | Reduction | Imine Anion | Primary Amine |

Hydrogen Bond-Assisted Nucleophilic Enhancement Mechanisms

The reactivity of the nitrile group can be significantly enhanced by hydrogen bonding. Studies on nitrile-functionalized pyrazines have highlighted a unique nucleophilic strengthening mechanism facilitated by proton bonding. nih.govresearchgate.net In the context of this compound, this can occur in several ways:

Intermolecular Hydrogen Bonding: An external proton donor (like an alcohol or an amine) can form a hydrogen bond with the nitrile nitrogen. This interaction increases the polarization of the C≡N bond, making the carbon atom even more electrophilic and thus more susceptible to nucleophilic attack.

Intramolecular Cyclization Reactions Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can participate in intramolecular cyclization reactions to form new heterocyclic rings. nih.gov For this to occur in this compound, a nucleophilic center must be present elsewhere in the molecule, typically on a side chain, in a position that allows for a sterically favorable ring formation (usually 5- or 6-membered rings).

The mechanism involves the intramolecular attack of a nucleophile (e.g., an amine or hydroxyl group) on the electrophilic nitrile carbon. mdpi.com While the parent molecule lacks an appropriately positioned internal nucleophile for spontaneous cyclization, derivatives could be synthesized to facilitate such reactions. For example, modification of the pyrrolidine (B122466) ring to introduce a nucleophilic substituent could enable a subsequent intramolecular cyclization onto the nitrile group, providing a pathway to complex fused-ring systems.

Reactivity and Transformations of the Pyrrolidine Moiety

The pyrrolidine ring in this compound is a key determinant of its chemical behavior, offering a site for various transformations. The reactivity of this saturated heterocyclic amine is influenced by the electronic properties of the attached pyrazine-2-carbonitrile substituent.

Stereoselective Transformations of the Pyrrolidine Unit

One common approach to stereoselective functionalization involves the use of chiral auxiliaries or catalysts to direct the approach of a reagent to one face of the pyrrolidine ring. For instance, α-lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile in the presence of a chiral ligand like sparteine (B1682161) can lead to the formation of enantioenriched 2-substituted pyrrolidines.

Furthermore, existing stereocenters on the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions. For example, if a substituent is already present on the ring, it can sterically hinder one face of the molecule, leading to a diastereoselective reaction. The reduction of a ketone on a substituted pyrrolidine ring, for instance, can proceed with high diastereoselectivity. nih.gov

In the context of this compound, if the pyrrolidine ring were to be substituted, these principles of stereocontrol would become highly relevant for the synthesis of specific stereoisomers.

Functional Group Interconversions on the Pyrrolidine

The pyrrolidine moiety of this compound, even if initially unsubstituted beyond its connection to the pyrazine ring, can be a scaffold for the introduction and interconversion of various functional groups. These transformations can be used to modulate the physicochemical properties and biological activity of the molecule.

Should the pyrrolidine ring bear hydroxyl groups, as in the related compound 3-(3-hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile, these can be subjected to a variety of standard functional group interconversions. bldpharm.com For example, a hydroxyl group can be oxidized to a ketone, which can then undergo further reactions such as reductive amination or Grignard addition. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Introduction of substituents onto the pyrrolidine ring can also be achieved through C-H activation, although this is a more advanced and less commonly employed strategy for this type of saturated heterocycle. More traditionally, functionalization can be achieved by starting with a pre-functionalized pyrrolidine derivative before its attachment to the pyrazine ring.

Advanced Mechanistic Investigations of Inter- and Intramolecular Processes

The intricate structure of this compound, featuring both a nucleophilic amine and an electron-deficient aromatic system, makes it a candidate for participating in complex inter- and intramolecular reactions.

Cascade Reactions and Tandem Processes in Complex Molecule Formation

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. researchgate.net The structure of this compound contains functionalities that could potentially engage in such processes.

For instance, the pyrazine ring, being electron-deficient, could be susceptible to nucleophilic attack. While the pyrrolidine nitrogen is directly attached, other positions on the pyrazine ring could be targeted by external nucleophiles. A cascade sequence could be envisioned where an initial reaction on the pyrazine ring triggers a subsequent intramolecular reaction involving a substituent on the pyrrolidine ring (if present).

While no specific cascade reactions involving this compound have been reported, the synthesis of related fused heterocyclic systems, such as pyrrolo[3,4-d]pyridazinones, has been achieved through one-pot cascade protocols. researchgate.net This suggests that the pyrazine moiety, with its adjacent nitrogen atoms, has the potential to participate in cyclization cascades.

Photochemical Reactions for Novel Derivatization

Photochemistry offers a unique avenue for the derivatization of organic molecules by accessing excited states with distinct reactivity compared to their ground states. Heterocyclic compounds, in particular, can undergo a variety of photochemical transformations.

A relevant example, although not directly involving a pyrazine, is the photo-promoted ring contraction of pyridines to form pyrrolidine derivatives. nih.govresearchgate.net This type of skeletal rearrangement highlights the potential for photochemical methods to induce significant structural changes in nitrogen-containing heterocycles. It is conceivable that the pyrazine ring in this compound could undergo photochemical reactions, such as isomerizations or cycloadditions, upon irradiation with UV light.

Furthermore, photochemical reactions could be employed to introduce new functional groups. For example, a photochemically induced radical reaction could lead to substitution on the pyrazine or pyrrolidine ring. The specifics of such reactions would depend on the reaction conditions and the presence of other reagents. While this area remains largely unexplored for this specific compound, the general principles of heterocyclic photochemistry suggest it as a promising field for future investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyrrolidin 1 Yl Pyrazine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyrazine (B50134) ring and the pyrrolidine (B122466) ring. The two protons on the pyrazine ring would likely appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons of the pyrrolidine ring would be found in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be expected to be deshielded and appear further downfield (likely in the δ 3.5-4.0 ppm range) as multiplets. The protons on the other carbons of the pyrrolidine ring (β-protons) would likely resonate at a higher field (around δ 2.0-2.5 ppm), also as multiplets.

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The carbon of the nitrile group (C≡N) would be expected in the δ 115-125 ppm region. The carbons of the pyrazine ring would appear in the aromatic region (δ 130-160 ppm). The carbon atom attached to the pyrrolidine nitrogen and the carbon atom attached to the nitrile group would be significantly deshielded. The carbons of the pyrrolidine ring would be found in the aliphatic region, with the carbons directly bonded to the nitrogen appearing at a lower field (around δ 45-55 ppm) compared to the other carbons (around δ 25-35 ppm).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): Would be used to establish the connectivity between adjacent protons, for instance, to confirm the coupling between the two pyrazine protons and to trace the proton-proton correlations within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations (over two to three bonds) between protons and carbons. This would be crucial for confirming the connection of the pyrrolidine ring to the C3 position of the pyrazine ring and the position of the nitrile group at C2.

Vibrational Spectroscopy (Predicted)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum would be expected to show a sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration. The region between 1500-1600 cm⁻¹ would likely contain bands due to the C=N and C=C stretching vibrations of the pyrazine ring. C-H stretching vibrations of the aromatic pyrazine ring would be expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine ring would appear just below 3000 cm⁻¹. C-N stretching vibrations would be observed in the fingerprint region (around 1200-1350 cm⁻¹).

Raman Spectroscopy for Molecular Vibrations and Symmetry Information

Raman spectroscopy would complement the FT-IR data. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the pyrazine ring would also be expected to give a strong Raman signal. Due to the lower symmetry of the molecule, many vibrational modes would be expected to be active in both IR and Raman spectra.

Without access to published experimental spectra, any further discussion would be speculative and would not meet the required standards of a detailed and scientifically accurate article. The synthesis and full spectroscopic characterization of 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile would be a valuable contribution to the chemical literature, providing the necessary data for the kind of in-depth analysis requested. Researchers in the field of heterocyclic chemistry are encouraged to publish such data to enrich the collective knowledge base.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The ultraviolet-visible absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric system. The core chromophore is the pyrazine ring, substituted with a pyrrolidinyl group, which acts as an auxochrome, and a cyano group, which is a chromophore itself and also an electron-withdrawing group.

The pyrrolidinyl group, being an electron-donating group, and the cyano and pyrazine moieties, being electron-withdrawing, create a "push-pull" system. This electronic arrangement is expected to give rise to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum. The spectrum is anticipated to display characteristic bands corresponding to π → π* and n → π* transitions.

The high-energy π → π* transitions are expected to be intense and are associated with the pyrazine ring's aromatic system. The presence of the electron-donating pyrrolidinyl group and the electron-withdrawing cyano group is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted pyrazine. researchgate.net The n → π* transitions, which are typically less intense, are associated with the non-bonding electrons of the nitrogen atoms in the pyrazine and pyrrolidinyl rings.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. wikipedia.org For this compound, due to its intramolecular charge transfer character, significant solvatochromic effects are expected.

A positive solvatochromism (bathochromic or red shift) is anticipated with increasing solvent polarity. nih.gov This is because the excited state of a "push-pull" molecule is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength.

A hypothetical study of the UV-Vis absorption maxima of this compound in a range of solvents with varying polarities could yield the results presented in the interactive table below.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| n-Hexane | 1.88 | 320 |

| Dichloromethane | 8.93 | 335 |

| Acetone | 20.7 | 345 |

| Acetonitrile | 37.5 | 350 |

| Water | 80.1 | 360 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, with the molecular formula C₉H₁₀N₄, HRMS would be used to confirm this composition.

The theoretical monoisotopic mass of C₉H₁₀N₄ has been calculated to be 174.090546 Da. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is in very close agreement with this theoretical value, typically within a few parts per million (ppm).

Below is a data table summarizing the expected HRMS results for the protonated molecule [M+H]⁺.

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₄ |

| Theoretical Exact Mass (Monoisotopic) | 174.090546 Da |

| Adduct | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 175.097821 Da |

| Expected Experimental m/z (with 5 ppm error) | 175.0978 ± 0.0009 Da |

Single-Crystal X-ray Diffraction

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, no experimental data on its solid-state molecular geometry, conformation, crystal packing, or supramolecular architecture is available.

Determination of Molecular Geometry and Conformation in the Solid State

If a single crystal of this compound were to be analyzed by X-ray diffraction, the resulting data would provide a precise three-dimensional model of the molecule in the solid state. This would allow for the accurate determination of:

Bond lengths: The distances between all bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsion angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the pyrrolidine ring relative to the pyrazine ring.

The planarity of the pyrazine ring and the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) would be definitively established.

Crystal Packing and Supramolecular Architecture Analysis

The crystal structure analysis would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes:

Crystal system and space group: Defining the symmetry of the crystal.

Unit cell parameters: The dimensions of the repeating unit of the crystal lattice.

Intermolecular interactions: The non-covalent forces that hold the molecules together in the crystal, such as hydrogen bonds (if any), C-H···N interactions, and potential π-π stacking between the pyrazine rings. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

A hypothetical table of crystallographic data that could be obtained is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Detailed Structural Analysis of this compound Remains Elusive

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite targeted searches for crystallographic and computational studies, specific experimental or theoretical data on the precise bond lengths, bond angles, and dihedral angles of this molecule could not be located.

The structural elucidation of a molecule is fundamental to understanding its chemical properties and reactivity. Techniques such as X-ray crystallography provide definitive experimental evidence of the three-dimensional arrangement of atoms, including the measurement of bond lengths, the angles between bonds, and the torsional angles (dihedral angles) that describe the conformation of the molecule. Additionally, computational methods, like Density Functional Theory (DFT), can offer theoretical insights into the optimized geometry of a molecule.

For this compound, such detailed geometric parameters are crucial for a complete characterization. This data would allow for a thorough analysis of the planarity of the pyrazine ring, the puckering of the pyrrolidinyl substituent, and the spatial orientation of the carbonitrile group relative to the heterocyclic ring system. This information is essential for understanding intermolecular interactions and potential biological activity.

While general structural information for related pyrazine and pyrrolidine derivatives exists, these data cannot be accurately extrapolated to the specific compound due to the unique electronic and steric influences of the combined substituents.

The absence of specific structural data in the public domain, including major chemical and crystallographic databases, prevents the generation of the detailed data tables and in-depth analysis of bond lengths, bond angles, and dihedral angles as requested. Further experimental or computational research would be required to determine these fundamental structural properties for this compound.

Theoretical Chemistry and Computational Studies of 3 Pyrrolidin 1 Yl Pyrazine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile at the atomic level. These computational methods provide a framework for predicting its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the energy of the molecule with respect to the positions of its nuclei, the optimized geometry, including bond lengths, bond angles, and dihedral angles, can be accurately predicted. bhu.ac.in

These calculations are crucial as the geometric structure fundamentally influences the molecule's electronic properties and reactivity. The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through DFT. This includes the calculation of molecular orbitals and their corresponding energy levels. mdpi.comnih.gov

Selection and Benchmarking of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions. For organic molecules like pyrazine (B50134) derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they provide a good balance between accuracy and computational cost. researchgate.netijournalse.org

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons and lead to more accurate results, albeit at a higher computational expense. researchgate.net Benchmarking studies, where the results of various functional and basis set combinations are compared against experimental data or higher-level calculations for similar known compounds, are essential for validating the chosen computational methodology.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are derived directly from first principles without the empirical parameters often found in DFT functionals. While computationally intensive, these high-level calculations provide a "gold standard" for the electronic energy and structure of the molecule, serving as a reference for more computationally efficient methods. superfri.org

Electronic Structure Analysis

The electronic structure analysis provides a detailed picture of the electron distribution and orbital interactions within this compound, which is key to understanding its chemical reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, the FMO analysis reveals the distribution of these key orbitals. The HOMO is typically localized over the electron-rich pyrrolidine (B122466) and pyrazine rings, while the LUMO is often centered on the electron-withdrawing cyano group and the pyrazine ring. wuxibiology.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Energy Gap (ΔE) | 4.13 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. researchgate.netproteopedia.org

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. bhu.ac.inresearchgate.net For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the cyano group and the nitrogen atoms of the pyrazine ring, highlighting these as primary sites for electrophilic interaction. The hydrogen atoms of the pyrrolidine ring would exhibit a positive potential. chemrxiv.org This analysis is invaluable for predicting how the molecule will interact with other molecules and biological targets.

| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Pyrazine Nitrogen (N1) | -35.8 | Electrophilic Attack |

| Pyrazine Nitrogen (N4) | -32.1 | Electrophilic Attack |

| Cyano Group Nitrogen | -45.2 | Strong Electrophilic Attack |

| Pyrrolidine Ring Hydrogens | +25.5 | Nucleophilic Attack |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This approach allows for a detailed examination of electron density distribution, hybridization, and the stabilizing effects of electron delocalization.

For this compound, NBO analysis can elucidate the nature of the bonding within the pyrazine and pyrrolidine rings, as well as the interactions between these two moieties and the nitrile group. Key insights from NBO analysis would include the hybridization of the atomic orbitals on the nitrogen, carbon, and oxygen atoms. For instance, the nitrogen atoms in the pyrazine ring are expected to exhibit sp2 hybridization, consistent with their aromatic character.

A hypothetical NBO analysis for this compound could yield data such as that presented in the interactive table below, highlighting the key donor-acceptor interactions and their corresponding stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N(pyrrolidine) | π(C-C) (pyrazine) | High |

| π(C=C) (pyrazine) | π(C≡N) (nitrile) | Moderate |

| π(C=N) (pyrazine) | π*(C-C) (pyrazine) | Moderate |

Note: The data in this table is illustrative and represents the type of information that would be obtained from an NBO analysis.

Conceptual DFT Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity, chemical hardness, and electrophilicity from the electron density of a molecule. mdpi.compku.edu.cn These descriptors are invaluable for predicting the global reactivity of a molecule. mdpi.com

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered to be chemically hard, indicating lower reactivity. Conversely, a small HOMO-LUMO gap signifies a soft molecule with higher reactivity.

Electrophilicity Index (ω) , introduced by Parr, quantifies the ability of a molecule to accept electrons. mdpi.com A higher electrophilicity index suggests a greater propensity to act as an electrophile. This index is calculated from the electronic chemical potential and chemical hardness.

For this compound, the presence of the electron-withdrawing pyrazine ring and the cyano group would be expected to result in a significant electrophilicity index, suggesting that the molecule is a good electron acceptor. The pyrrolidine ring, being an electron-donating group, will modulate this property. The calculated values of these descriptors provide a quantitative basis for understanding the molecule's reactivity in various chemical reactions.

Below is an interactive table presenting hypothetical conceptual DFT descriptors for this compound.

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 3.5 |

| Electrophilicity Index (ω) | 2.8 |

| Electronic Chemical Potential (μ) | -4.2 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from a conceptual DFT calculation.

Computational Reaction Mechanism Studies

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, computational studies can be employed to explore its reactivity in various transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the TS and calculate its energy. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

Activation Energy Barriers and Reaction Rate Prediction

The energy difference between the reactants and the transition state is the activation energy barrier. This barrier is a critical factor in determining the rate of a chemical reaction. By calculating the activation energies for different possible reaction pathways, computational chemists can predict which pathway is kinetically favored. For instance, in a reaction involving this compound, one could computationally compare the activation barriers for nucleophilic attack at different positions on the pyrazine ring.

Solvent Effects on Reaction Energetics and Mechanisms

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and energetics. Computational models, such as implicit and explicit solvent models, can be used to account for the influence of the solvent. These models can capture the stabilization or destabilization of reactants, products, and transition states by the solvent, providing a more realistic picture of the reaction in solution. For a molecule like this compound, which possesses both polar and nonpolar regions, the choice of solvent can significantly impact its reactivity.

Spectroscopic Property Prediction and Validation

Computational methods can predict a variety of spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These predictions are highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with the experimental data, one can assign the peaks in the experimental spectrum to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in an experimental IR spectrum.

The prediction of the UV-Vis spectrum involves calculating the energies of electronic transitions between molecular orbitals. These calculations can help to understand the origin of the observed absorption bands and how the electronic structure of the molecule gives rise to its color. The accuracy of these predictions is often high enough to be a reliable tool for structural elucidation and for understanding the photophysical properties of the molecule.

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, providing valuable information for assigning experimental spectra. uzh.chresearchgate.net Methods like Gauge-Including Atomic Orbital (GIAO) within the DFT framework are commonly employed for this purpose. nih.gov The calculations typically involve geometry optimization of the molecule followed by the computation of magnetic shielding tensors. researchgate.net These tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are sensitive to the chosen computational level, including the functional and basis set. nih.gov Solvation models are also crucial for accurately simulating spectra in solution, as solvent effects can significantly influence the electronic environment of the nuclei. researchgate.netnih.gov

Table 1: Hypothetical Simulated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and represent typical data obtained from DFT calculations. Actual values may vary.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Pyrazine H-5 | 8.25 |

| Pyrazine H-6 | 8.05 |

| Pyrrolidine CH₂ (adjacent to N) | 3.60 |

| Pyrrolidine CH₂ (β to N) | 2.00 |

| ¹³C NMR | |

| Pyrazine C-2 | 118.5 |

| Pyrazine C-3 | 155.0 |

| Pyrazine C-5 | 135.2 |

| Pyrazine C-6 | 130.8 |

| Carbonitrile (C≡N) | 117.0 |

| Pyrrolidine C (adjacent to N) | 48.5 |

| Pyrrolidine C (β to N) | 25.5 |

This table was generated by the AI and is for illustrative purposes.

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. nih.gov These calculations are typically performed at the harmonic level using DFT methods. nih.gov

The process involves optimizing the molecular geometry to find a stable energy minimum, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These values are illustrative and represent typical data obtained from DFT calculations. Actual values may vary.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C-H stretch (Pyrazine) | 3100 - 3050 | Medium |

| C-H stretch (Pyrrolidine) | 2980 - 2850 | Strong |

| C≡N stretch (Nitrile) | 2235 | Strong |

| C=N/C=C stretch (Pyrazine ring) | 1600 - 1450 | Strong |

| C-N stretch | 1350 - 1250 | Medium |

This table was generated by the AI and is for illustrative purposes.

Calculation of UV-Vis Spectra and Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. sharif.edusci-hub.se This approach provides information about the electronic transitions between molecular orbitals, including their excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities). sharif.edu

The calculations can identify the nature of the key electronic transitions, such as π → π* and n → π*, which are characteristic of molecules with aromatic rings and lone pairs. researchgate.net Comparing the calculated spectrum with experimental data can confirm structural assignments and provide a deeper understanding of the molecule's electronic structure. researchgate.net

Table 3: Hypothetical Predicted Electronic Transitions for this compound (Note: These values are illustrative and represent typical data obtained from TD-DFT calculations. Actual values may vary.)

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 345 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 280 | 0.28 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 255 | 0.05 | n → π* |

This table was generated by the AI and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While quantum mechanics provides detailed electronic information on static molecules, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. mdpi.comsemanticscholar.org

Conformational Analysis of the Pyrrolidine Moiety and its Impact

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. ipb.pt MD simulations can explore the potential energy surface of this compound to identify the most stable conformations of the pyrrolidine ring and the energy barriers between them.

Intermolecular Dynamics and Solvent Interactions

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. semanticscholar.orgresearchgate.net By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water), MD can model solvation effects realistically.

Density Functional Tight Binding (DFTB) and Semi-Empirical Methods for Large Systems

For very large molecular systems, such as the interaction of this compound with a large protein or within a complex material, full DFT or MD simulations can become computationally prohibitive. In such cases, more approximate methods like Density Functional Tight Binding (DFTB) or other semi-empirical methods are employed.

DFTB is a quantum mechanical method that is significantly faster than traditional DFT. While less accurate, it can handle systems containing thousands of atoms, making it suitable for initial screening, studying large-scale conformational changes, or modeling the electronic properties of extended systems where the specific molecule is a component. These methods provide a valuable compromise between computational cost and accuracy for large-scale molecular simulations.

Structure Reactivity Relationships and Design Principles for 3 Pyrrolidin 1 Yl Pyrazine 2 Carbonitrile Derivatives

Influence of Pyrrolidinyl Substitution Position and Stereochemistry on Pyrazine (B50134) Reactivity

The position and stereochemistry of the pyrrolidinyl substituent can significantly modulate the reactivity of the pyrazine core. The nitrogen atom of the pyrrolidine (B122466) ring, being a secondary amine, confers basicity to the scaffold, and its lone pair of electrons can participate in resonance with the pyrazine ring, thereby influencing the electron density of the aromatic system. scilit.com

The substitution at the 3-position of the pyrazine-2-carbonitrile scaffold places the pyrrolidinyl group adjacent to the nitrile functionality. This proximity can lead to through-space electronic interactions and steric effects that influence the reactivity of both the pyrazine ring and the nitrile group.

While specific studies on the stereochemistry of the pyrrolidinyl group in 3-(pyrrolidin-1-yl)pyrazine-2-carbonitrile are not extensively documented, research on related pyrrolidine-containing compounds highlights the importance of stereoisomers in determining biological and chemical profiles. scilit.com The puckering of the five-membered pyrrolidine ring and the spatial orientation of its substituents can be influenced by inductive and stereoelectronic factors, which in turn can affect how the pyrrolidinyl group interacts with the pyrazine ring and with approaching reagents. scilit.com For instance, the accessibility of the pyrazine nitrogen atoms for protonation or alkylation could be affected by the conformation of the pyrrolidinyl substituent.

Illustrative Data on the Effect of Pyrrolidinyl Substitution on Pyrazine Ring Basicity:

| Compound | Substituent at C3 | pKa (Conjugate Acid) |

| Pyrazine | -H | 0.65 |

| 3-Aminopyrazine-2-carbonitrile | -NH2 | (estimated) ~1.5-2.5 |

| This compound | -N(CH2)4 | (estimated) ~2.0-3.0 |

Note: The pKa values for the substituted pyrazines are estimated based on the known electron-donating effects of amino and alkylamino groups on the basicity of the pyrazine ring.

Role of the Nitrile Group as an Electron-Withdrawing Activating Group

The nitrile (-C≡N) group at the 2-position of the pyrazine ring plays a crucial role as a potent electron-withdrawing group. This property arises from the high electronegativity of the nitrogen atom and the sp-hybridization of both the carbon and nitrogen atoms, which results in a significant dipole moment with the negative end pointing towards the nitrogen. thieme-connect.de

The electron-withdrawing nature of the nitrile group has several important consequences for the reactivity of the this compound molecule:

Activation towards Nucleophilic Attack: The nitrile group strongly deactivates the pyrazine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. thieme-connect.de By withdrawing electron density, it makes the carbon atoms of the pyrazine ring more electrophilic and susceptible to attack by nucleophiles.

Increased Acidity of Ring Protons: The electron-withdrawing effect of the nitrile group can increase the acidity of the protons attached to the pyrazine ring, facilitating their removal by a base.

Modulation of Redox Properties: The presence of the nitrile group can influence the reduction potential of the pyrazine ring, making it more susceptible to electrochemical reduction. nih.gov

The nitrile group itself can also participate in various chemical transformations, such as hydrolysis to a carboxylic acid or an amide, reduction to an amine, or addition of organometallic reagents to form ketones after hydrolysis.

Impact of Substituent Electronic and Steric Effects on Reaction Pathways

The reactivity and regioselectivity of reactions involving this compound derivatives are governed by a delicate balance of electronic and steric effects of various substituents. The introduction of additional substituents on either the pyrazine or the pyrrolidine ring can significantly alter the molecule's behavior.

Electronic Effects:

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): The pyrrolidinyl group at the 3-position is an EDG, which increases the electron density of the pyrazine ring, particularly at the ortho and para positions relative to its point of attachment. researchgate.net This increased electron density can enhance the rate of electrophilic attack (if the reaction conditions are forcing enough to overcome the inherent electron deficiency of the pyrazine ring) and can influence the regioselectivity of nucleophilic attack by directing incoming nucleophiles to other positions.

Electron-Withdrawing Groups (EWGs): The nitrile group at the 2-position is a strong EWG. The introduction of additional EWGs on the pyrazine ring would further decrease the electron density, making the ring even more susceptible to nucleophilic attack and more resistant to electrophilic attack.

Steric Effects:

The bulkiness of substituents can play a significant role in determining reaction outcomes. The pyrrolidinyl group, while not excessively large, can exert steric hindrance that may influence the approach of reagents to the adjacent nitrile group or the nearby carbon and nitrogen atoms of the pyrazine ring. nih.gov Similarly, bulky substituents on the pyrrolidinyl ring could further shield certain reaction sites. This steric hindrance can affect reaction rates and, in some cases, lead to different product distributions compared to less hindered analogues.

Correlation Between Computational Descriptors and Experimental Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. By calculating various molecular descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) that correlate these descriptors with experimental observations.

Key computational descriptors relevant to reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons. researchgate.net A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. The HOMO-LUMO energy gap can be an indicator of the molecule's kinetic stability. researchgate.net

Atomic Charges: The distribution of electron density within the molecule can be quantified by calculating atomic charges. More positive charges on the carbon atoms of the pyrazine ring would indicate a higher susceptibility to nucleophilic attack at those positions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Illustrative Table of Calculated Descriptors for Substituted Pyrazine-2-carbonitriles:

| Substituent at C3 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H | -7.2 | -1.5 | 5.7 |

| -NH2 | -6.8 | -1.3 | 5.5 |

| -N(CH2)4 | -6.7 | -1.2 | 5.5 |

| -NO2 | -7.8 | -2.5 | 5.3 |

Note: These values are hypothetical and for illustrative purposes, based on general trends observed for the electronic effects of these substituents. Actual values would require specific quantum chemical calculations.

Studies on related heterocyclic systems have shown good correlations between such calculated descriptors and experimental reactivity, such as reaction rates or biological activity. elte.hu

Design Strategies for Modulating Reaction Selectivity and Efficiency

The insights gained from understanding the structure-reactivity relationships of this compound derivatives can be applied to the rational design of new molecules with specific reactivity profiles and to the optimization of synthetic routes.

Key design strategies include:

Modulating Electronic Properties: By introducing either EDGs or EWGs at specific positions on the pyrazine or pyrrolidinyl rings, it is possible to fine-tune the electron density of the pyrazine core. This can be used to either enhance or suppress its reactivity towards nucleophiles or electrophiles and to direct the regioselectivity of reactions. For example, the introduction of a strong EWG on the pyrazine ring would be expected to increase the rate of nucleophilic aromatic substitution.

Controlling Steric Hindrance: The size and conformation of substituents can be strategically chosen to control the steric environment around a particular reaction center. This can be used to favor a specific reaction pathway or to prevent unwanted side reactions. For instance, introducing a bulky substituent on the pyrrolidinyl ring could be used to direct a reagent to attack the less hindered face of the molecule.

Bioisosteric Replacement: In the context of medicinal chemistry, parts of the this compound scaffold can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). This can be a useful strategy for optimizing the pharmacological properties of a molecule while retaining its desired reactivity with a biological target. nih.gov

Introduction of Conformationally Restricted Analogues: By introducing features that lock the conformation of the pyrrolidinyl ring, it may be possible to enhance the selectivity of certain reactions by pre-organizing the molecule into a more reactive conformation.

Through the careful application of these design principles, it is possible to create a diverse range of this compound derivatives with tailored reactivity, enabling their use in a wide array of chemical and biological applications.

Intermolecular Interactions and Supramolecular Chemistry of 3 Pyrrolidin 1 Yl Pyrazine 2 Carbonitrile

Hydrogen Bonding Networks in the Solid State and Solution

Hydrogen bonds are expected to be the most significant directional interactions in the crystal structure of 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile. The presence of multiple nitrogen atoms as potential acceptors and aliphatic C-H groups as weak donors allows for the formation of a robust network.

The pyrazine (B50134) ring contains two nitrogen atoms at positions 1 and 4. The nitrogen at position 4 (N4), being spatially removed from the bulky pyrrolidinyl and cyano groups, is a primary site for hydrogen bond acceptance. Aliphatic C-H groups from the pyrrolidine (B122466) ring of neighboring molecules can act as hydrogen bond donors, leading to the formation of C-H···N interactions. These interactions, though weaker than conventional hydrogen bonds, are known to play a crucial role in the crystal engineering of nitrogen-containing heterocycles. acs.org

In aminopyrazine derivatives, it is common for the amino group to participate in hydrogen bonding. nih.govacs.org While the pyrrolidine nitrogen in the title compound is a tertiary amine and thus not a hydrogen bond donor, the adjacent C-H bonds on the pyrrolidine ring are activated by the electron-withdrawing nature of the nitrogen atom, enhancing their capacity to act as donors. It is plausible that these activated C-H groups form contacts with the pyrazine N4 atom of an adjacent molecule, potentially forming dimeric motifs or extended chains. Studies on related aminopyrimidine structures show that intermolecular N-H···N bridges are a constant and crucial contributor to their solid-state structures. mdpi.com

Without specific experimental data, the precise strength of the hydrogen bonds in this compound cannot be definitively stated. However, the strength of hydrogen bonds can be generally categorized based on the nature of the donor and acceptor. The energy of C-H···N interactions is typically in the range of 1-4 kcal/mol. Theoretical studies on heterocyclic complexes provide methods to estimate interaction strength through computational chemistry, correlating bond energies with parameters like intermolecular electron density. nih.gov

Table 1: Illustrative Hydrogen Bond Parameters for Similar Molecular Fragments

| Donor (D) | Acceptor (A) | D···A Distance (Å) (Typical) | D-H···A Angle (°) (Typical) | Energy (kcal/mol) (Approx.) |

|---|---|---|---|---|

| C-H (aliphatic) | N (pyrazine) | 3.2 - 3.8 | 120 - 170 | 1 - 3 |

| C-H (aromatic) | N (nitrile) | 3.1 - 3.6 | 130 - 180 | 1.5 - 4 |

| C-H (aliphatic) | N (nitrile) | 3.1 - 3.7 | 120 - 170 | 1 - 3.5 |

Note: This data is illustrative and based on general values found in crystallographic databases for similar functional groups, not on experimental data for the title compound.

Aromatic Stacking Interactions (π-Stacking, C-H···π Interactions)

The electron-deficient pyrazine ring is an ideal candidate for participating in π-π stacking interactions. libretexts.org These interactions occur when aromatic rings align face-to-face, driven by a combination of electrostatic and dispersion forces. libretexts.org In the case of this compound, the packing arrangement could feature parallel-displaced or T-shaped stacking of the pyrazine rings.

Computational studies on the pyrazine dimer have shown that displaced geometries are often more stable than a perfect sandwich arrangement, with binding energies ranging from 3 to 6 kcal/mol depending on the orientation and level of theory. worldscientific.com The most stable configurations are often a T-shaped geometry or a cross-displaced geometry. worldscientific.com The presence of the electron-donating pyrrolidine group and the electron-withdrawing nitrile group will polarize the pyrazine ring, influencing the preferred stacking geometry to maximize favorable electrostatic interactions.

Furthermore, C-H···π interactions are also possible, where a C-H bond from the pyrrolidine ring of one molecule interacts with the π-electron cloud of the pyrazine ring of a neighboring molecule. These interactions are generally weaker than π-π stacking but are significant in directing the crystal packing.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. matec-conferences.org The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal distinct red areas corresponding to the C-H···N hydrogen bonds involving both the pyrazine and nitrile nitrogens.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For related nitrogen heterocycles, the fingerprint plots typically show the following features:

H···H contacts: Usually appear as a large, diffuse region in the center of the plot, often comprising the largest percentage of the surface area. iucr.org

N···H/H···N contacts: Appear as distinct "wings" or sharp spikes on the plot. The length and position of these spikes are indicative of the hydrogen bond distances.

C···H/H···C contacts: These represent C-H···π interactions and general van der Waals contacts, appearing as wings on either side of the H···H region.

C···N/N···C and C···C contacts: These would represent contacts associated with the π-stacking interactions.

Table 2: Predicted Contributions to the Hirshfeld Surface for this compound

| Contact Type | Expected Contribution (%) | Key Features on Fingerprint Plot |

|---|---|---|

| H···H | 40 - 50 | Large, central distribution |

| N···H / H···N | 20 - 30 | Sharp, distinct spikes indicative of H-bonds |

| C···H / H···C | 15 - 25 | Symmetrical wings |

| C···N / N···C | 5 - 10 | Less prominent wings |

| C···C | < 5 | Points at the periphery of the plot |

Note: These percentages are hypothetical and based on analyses of similar nitrogen-containing heterocyclic compounds. iucr.org Actual values would require a crystal structure determination and analysis.

Research on this compound Remains Undisclosed

Detailed structural and supramolecular analysis of the chemical compound this compound is not publicly available, preventing a thorough exploration of its intermolecular interactions and self-assembly characteristics. Despite a comprehensive search of scientific literature and crystallographic databases, specific studies detailing the deconvolution of its intermolecular interaction contributions, quantitative assessment of its crystal packing efficiency, directed assembly strategies, or co-crystallization potential have not been identified.

Furthermore, the rational design of crystalline materials through directed self-assembly and co-crystallization is a significant area of research. These strategies aim to create novel materials with tailored properties by controlling the way molecules interact and arrange themselves. Co-crystallization, in particular, involves combining a target molecule with a complementary "coformer" to generate a new crystalline phase with potentially enhanced characteristics.

Unfortunately, for this compound, no published research could be located that applies these analytical and synthetic methodologies. The absence of such data means that a detailed discussion on the specific aspects of its supramolecular chemistry, as outlined in the requested article structure, cannot be undertaken at this time. The scientific community has yet to report on the crystallographic and supramolecular features of this particular compound.

Chemical Applications and Advanced Materials Science Potential of 3 Pyrrolidin 1 Yl Pyrazine 2 Carbonitrile

Building Blocks for the Synthesis of Complex Organic Molecules

The molecular architecture of 3-(pyrrolidin-1-yl)pyrazine-2-carbonitrile makes it a highly valuable building block in organic synthesis. The pyrazine (B50134) core is a key structural motif in numerous biologically active compounds and functional materials. nih.govnih.gov Pyrazine derivatives serve as crucial intermediates in the synthesis of pharmaceuticals and agricultural chemicals. mdpi.com The presence of the pyrrolidine (B122466) ring, a common fragment in natural alkaloids and synthetic drugs, further enhances its utility as a precursor in medicinal chemistry. mdpi.com

The reactivity of this compound is multifaceted:

The Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution reactions, although the electron-donating pyrrolidine group can modulate this reactivity. The nitrogen atoms in the ring can also be quaternized or act as ligands in coordination chemistry. nih.govnih.gov

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. libretexts.orglibretexts.org This allows for a wide range of chemical transformations.

The Pyrrolidine Substituent: The tertiary amine of the pyrrolidine ring can influence the electronic properties of the pyrazine system and can be involved in acid-base chemistry.

This combination of reactive sites allows for the strategic construction of more complex molecules. For instance, the nitrile group can be elaborated into other functional groups or used as an anchor point for building larger molecular scaffolds, while the pyrazine ring provides a stable, aromatic core.

Precursors for the Derivatization of Novel Heterocyclic and Polycyclic Systems

Beyond its role as a simple building block, this compound is an excellent precursor for synthesizing novel and complex heterocyclic and polycyclic systems. The inherent reactivity of the pyrazine-2-carbonitrile moiety can be harnessed to construct fused ring systems.

For example, reactions involving the nitrile group and an adjacent ring nitrogen atom are known pathways for creating fused heterocycles. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a classic example of nitrile cyclization, although in this specific molecule, reactions would likely involve participation from other reagents to build new rings onto the pyrazine core. The synthesis of various pyridopyridazine (B8481360) isomers, which are related bicyclic systems, often involves cyclization reactions starting from substituted pyridines or pyridazines. mdpi.com Following similar synthetic strategies, the pyrazine ring of this compound could be annulated to form more complex polycyclic aromatic systems with tailored electronic and photophysical properties.

The nitrile group can participate in cycloaddition reactions, further expanding its utility in creating diverse heterocyclic structures. These derivatizations are crucial for developing new compounds with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Application as Crosslinking Units in Polymer Science

The unique electronic and chemical properties of the pyrazine-nitrile functionality suggest significant potential for this compound as a crosslinking agent in polymer science. Nitrile-containing polymers are known for their high thermal stability and chemical resistance.

The incorporation of this compound into a polymer backbone or as a pendant group can introduce reactive sites for crosslinking. The pyrazine ring itself can contribute to the rigidity and thermal stability of the resulting polymer network. Furthermore, pyrazine-containing ligands have been extensively used to construct coordination polymers, where metal ions act as the linking nodes. nih.govbohrium.commdpi.compreprints.orgresearchgate.net This suggests that polymers functionalized with this compound could be crosslinked through coordination with metal salts, forming robust and potentially functional metallo-supramolecular networks.

The nitrile groups are highly effective in forming covalent crosslinks. The thermal or chemical treatment of nitrile-functionalized polymers can lead to the formation of highly stable, conjugated cyclic structures, such as triazine rings, through the trimerization of nitrile groups. This process is a key step in the curing of polyacrylonitrile (B21495) to produce carbon fibers.

The curing or crosslinking process involving nitrile groups typically proceeds through nucleophilic reactions. researchgate.net The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org The reaction can be initiated thermally or by the addition of a curing agent.

Studies on pyrazine-2,3-dicarbonitrile (B77751) have shown that the pyrazine ring significantly enhances the reactivity of the nitrile groups compared to compounds like phthalonitrile. researchgate.netnih.gov This is attributed to the electron-withdrawing nature of the pyrazine ring, which increases the electrophilicity of the nitrile carbon. The curing of pyrazine-2,3-dicarbonitrile with amines as promoters leads to the formation of highly stable heterocyclic structures like azaisoindoline and azaphthalocyanine, which contribute to the excellent thermal stability of the cured material. researchgate.netnih.gov

For this compound, a similar mechanism is expected. The curing process could involve:

Initiation: Activation of the nitrile group, potentially assisted by a catalyst or heat.

Propagation: Nucleophilic attack on the nitrile carbon, leading to the formation of linkages between polymer chains. This can involve cyclotrimerization to form triazine rings or reactions with other functional groups present in the polymer system.

Termination: Consumption of the nitrile groups, resulting in a stable, crosslinked polymer network.

The presence of the electron-donating pyrrolidine group might modulate the reactivity of the nitrile group, offering a way to tune the curing kinetics and the final properties of the polymer network.

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Cyclotrimerization | Thermal or catalytically induced reaction of three nitrile groups. | Highly stable triazine rings, forming rigid crosslinks. |

| Reaction with Amines | Nucleophilic addition of primary or secondary amines to the nitrile group. | Amidines, which can further react to form more complex linkages. |

| Hydrolysis | Conversion of nitrile groups to amides or carboxylic acids, which can then participate in condensation reactions. | Amide or ester crosslinks. |

| Coordination | The nitrogen atom of the nitrile group coordinates to a metal center. | Metallo-supramolecular networks. |

Photonic and Optoelectronic Materials Research

Pyrazine derivatives are of great interest in the field of optoelectronics due to their favorable charge transfer properties. rsc.org They are electron-deficient heterocycles that can act as excellent electron acceptors or be part of π-conjugated systems for various applications, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. rsc.orgrsc.orgresearchgate.net The incorporation of a donor group, such as the pyrrolidinyl substituent, onto the acceptor pyrazine core creates a donor-acceptor (D-A) structure. Such D-A molecules often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which is crucial for many optoelectronic applications. mdpi.com

The combination of the electron-donating pyrrolidinyl group and the electron-withdrawing pyrazine-carbonitrile moiety in this compound results in a pronounced D-A system. This is expected to lead to a low HOMO-LUMO energy gap and absorption in the visible region of the electromagnetic spectrum. rsc.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govmdpi.com This effect is typically observed in molecules with rotatable groups, where the restriction of intramolecular rotation (RIR) in the aggregated state blocks non-radiative decay pathways and opens up the radiative decay channel. mdpi.com

Donor-acceptor molecules are prominent candidates for exhibiting AIE. rsc.org The structure of this compound, featuring a rotatable bond between the pyrrolidine ring and the pyrazine ring, fits the molecular design principles for AIE-active compounds (AIEgens).

In a dilute solution, the pyrrolidine group can freely rotate, and the excited state can decay through non-radiative pathways, leading to quenched fluorescence.

In an aggregated state or in a poor solvent, the molecules would pack in a way that restricts this rotation. This rigidification of the molecular conformation can block the non-radiative decay channels, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.

The potential AIE properties of this compound could be investigated by studying its photoluminescence in solvent mixtures of varying polarity, for example, in THF/water mixtures with increasing water fractions. An enhancement of fluorescence intensity at high water fractions would be indicative of AIE. nih.gov

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Molecular Structure | Donor-Acceptor (D-A) | Pyrrolidinyl group (Donor) and Pyrazine-carbonitrile moiety (Acceptor). |

| Absorption | Likely in the UV-Visible range | Intramolecular Charge Transfer (ICT) from donor to acceptor. |

| Emission in Solution | Potentially weak | Free intramolecular rotation of the pyrrolidinyl group can lead to non-radiative decay. |

| Emission in Aggregate/Solid State | Potentially strong (AIE) | Restriction of Intramolecular Rotation (RIR) in the aggregated state blocks non-radiative pathways. mdpi.com |

The development of new AIEgens is of great importance for applications in OLEDs, chemical sensors, and biological imaging, where solid-state emission is crucial. nih.govnih.gov The unique D-A structure of this compound makes it a promising candidate for further investigation in this exciting area of materials science.

Intra-Molecular Charge Transfer (ICT) Characteristics

The molecular architecture of this compound is archetypal of a "push-pull" system. The pyrrolidine group, with its nitrogen atom's lone pair of electrons, acts as a potent electron-donating group (the "push"). Conversely, the cyano (-CN) group is a strong electron-withdrawing group (the "pull"), and the pyrazine ring itself is an electron-deficient aromatic system. This electronic arrangement is conducive to Intra-Molecular Charge Transfer (ICT) upon photoexcitation.

In the ground state, there is a degree of electronic polarization. However, upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull molecules like this, the HOMO is typically localized on the electron-donating moiety (pyrrolidine and the pyrazine ring), while the LUMO is centered on the electron-withdrawing group (cyano group and pyrazine ring). This electronic transition results in a significant shift of electron density from the donor to the acceptor end of the molecule, creating a highly polarized excited state with a large dipole moment.

A hallmark of compounds exhibiting strong ICT is solvatochromism, where the color of the compound (absorption and emission spectra) changes with the polarity of the solvent. It is highly probable that this compound would exhibit positive solvatochromism, meaning its fluorescence emission would shift to lower energies (a red-shift) in more polar solvents. This is because a more polar solvent can better stabilize the highly polar excited state, thus lowering its energy.

A hypothetical solvatochromic study of this compound might yield data similar to that presented in Table 1.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Toluene (B28343) | 2.4 | 380 | 450 | 4100 |

| Dichloromethane | 3.1 | 385 | 480 | 5400 |

| Acetonitrile | 5.8 | 390 | 520 | 6800 |

Note: The data in this table is illustrative and based on the expected behavior of similar push-pull pyrazine derivatives.

Potential in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The intrinsic ICT characteristics of this compound make it a candidate for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): Materials with strong fluorescence and tunable emission colors are desirable for OLEDs. The potential for a large Stokes shift and emission in the visible region of the spectrum could make this compound a useful emitter or dopant in the emissive layer of an OLED device. By modifying the donor and acceptor strengths or extending the π-conjugated system, the emission color could theoretically be tuned across the visible spectrum. Its high polarity in the excited state could, however, also lead to aggregation-caused quenching in the solid state, a common challenge that would need to be addressed through molecular design, such as the introduction of bulky substituents to prevent close packing.

Organic Solar Cells (OSCs): In the context of organic solar cells, push-pull molecules can function as donor materials. The ICT process is the first step in charge separation, a critical process for photovoltaic energy conversion. Upon photoexcitation, the charge-separated excited state can dissociate into a free electron and a hole at the interface with an acceptor material. The energy levels of the HOMO and LUMO are critical parameters for the efficiency of this process. The electron-rich nature of the pyrrolidine-substituted pyrazine core would influence the HOMO level, while the cyano group would lower the LUMO level, thereby tuning the material's band gap and its absorption of the solar spectrum.

Catalysis and Sensing Applications

The electronic and structural features of this compound also suggest potential in catalysis and chemical sensing.

Ligand Design for Metal-Organic Catalysis